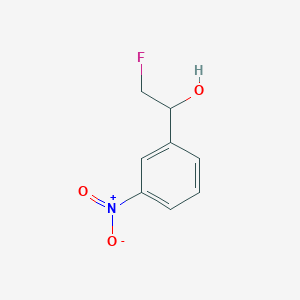

2-Fluoro-1-(3-nitrophenyl)ethan-1-ol

Description

2-Fluoro-1-(3-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a fluorine atom at the β-carbon and a 3-nitrophenyl group. This compound is synthesized via asymmetric transfer hydrogenation of the corresponding ketone using a graphene-supported chiral Ru(II) catalyst (G-CLRu(II)), achieving 97% yield and 99% enantiomeric excess (ee) with a turnover number (TON) of 535.9 and turnover frequency (TOF) of 22.3 h⁻¹ . The nitro group enhances electron-withdrawing effects, influencing reactivity, while the fluorine atom modulates steric and electronic properties. Applications include chiral intermediate synthesis in pharmaceuticals and agrochemicals.

Properties

CAS No. |

40733-90-2 |

|---|---|

Molecular Formula |

C8H8FNO3 |

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-fluoro-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |

InChI Key |

HHGBCIKWFFXDBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CF)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material: Aromatic nitro compound, such as 3-nitrobenzaldehyde or 3-nitroacetophenone.

- Reduction Agent: Sodium borohydride or catalytic hydrogenation.

- Reaction Conditions:

- For sodium borohydride reduction, typically performed at 15–25°C.

- Reactions are carried out in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

- The process involves adding sodium borohydride slowly to the aromatic nitro ketone solution, followed by stirring for 1–3 hours.

- Workup: Quenching with dilute acid (e.g., hydrochloric acid), extraction with organic solvents such as ethyl acetate, and purification via recrystallization.

Representative Data:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Solvent | DMF or DMSO | — | , |

| Temperature | 15–30°C | — | , |

| Reducing agent | NaBH₄ | — | , |

| Typical yield | 37–46% | — | , |

Note: The reduction of 3-nitrobenzaldehyde or 3-nitroacetophenone with sodium borohydride yields the corresponding 2-fluoro-1-(3-nitrophenyl)ethan-1-ol after appropriate substitution of the aromatic ring with fluorine, typically via a subsequent fluorination step or starting from a fluorinated precursor.

Synthesis via Nitration of Fluoro-Substituted Phenyl Ethanols

Another route involves nitration of fluorinated phenyl ethanols, followed by reduction of the nitro group to an amino group, then re-oxidation or substitution to introduce the hydroxyl group at the desired position.

Key Steps:

- Starting Material: 2-fluoro-phenyl ethanols.

- Nitration: Using mixed acid nitration conditions (e.g., nitric acid and sulfuric acid) at low temperatures (-10°C to 0°C).

- Reduction of Nitro Group: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl).

- Hydroxylation: Conversion of the amino group to hydroxyl via diazotization or other oxidative methods.

Reaction Conditions & Data:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Nitration | Cold nitration mixture | — | , |

| Reduction | Catalytic hydrogenation | — | |

| Purification | Recrystallization | 40–65% | , |

Specific Patent-Backed Methodologies

Method 1: Oxidation of Nitro Toluene Derivatives

Patents describe oxidation of nitrotoluenes to di-nitrophenyl ethanols, which can be further manipulated to obtain the target compound.

- Process: Oxidation of o- or p-nitrotoluene derivatives with oxygen in solvents like DMSO, DMF, or acetamide at -20°C to +40°C.

- Reaction Conditions: Use of alkali hydroxides, oxygen atmosphere, high concentration of nitrotoluene (≥1 mol/L).

- Yield: Approximately 37–40% for the desired di-nitrophenyl ethanols.

Method 2: Nitration of Fluoroacetophenone Derivatives

Nitrification of 3-fluoroacetophenone, followed by reduction, yields 2-fluoro-1-(3-nitrophenyl)ethan-1-ol.

- Reaction Conditions: Nitration in mixed acids, followed by reduction with sodium borohydride in solvents like tetrahydrofuran (THF) or methanol.

- Yields: Around 46% for the nitrified intermediate, subsequent reduction yields similar efficiencies.

Summary Data Table

| Preparation Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reduction of Nitro Ketones | 3-Nitrobenzaldehyde or 3-nitroacetophenone | NaBH₄ | DMF, DMSO | 15–30°C | 1–3 hours | 37–46% | Patent US3833667A |

| Nitration of Fluoro-Phenyl Ethanol | Fluoro-phenyl ethanols | HNO₃/H₂SO₄ | Cold mixture | -10°C to 0°C | 30–60 min | 40–65% | Patent US20220024850A1 |

| Oxidation of Nitro Toluene Derivatives | Nitro-toluene derivatives | Oxygen, alkali hydroxide | DMSO, DMF | -20°C to +40°C | 3–4 hours | 37–40% | Patent US3833667A |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-Fluoro-1-(3-nitrophenyl)ethanone.

Reduction: Formation of 2-Fluoro-1-(3-aminophenyl)ethan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, enhancing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol with four analogs differing in substituents and functional groups:

Key Observations :

- Steric Effects: The benzylamino-benzyloxy analog (Entry 5) shows increased steric hindrance, likely reducing catalytic efficiency but improving binding in receptor-targeted applications .

- Synthetic Efficiency : The parent compound achieves superior enantioselectivity compared to analogs, attributed to the optimized Ru(II) catalyst .

Reactivity and Functionalization

- Epoxide Ring-Opening : 2-(3-Nitrophenyl)oxirane (epoxide precursor to azido-alcohols) reacts with NaN₃ to yield 2-azido derivatives (e.g., 96 and 97 in ), demonstrating versatility in introducing functional groups .

- Esterification : 1-(3-Nitrophenyl)ethan-1-ol is acetylated to form 1-(3-nitrophenyl)ethyl acetate, characterized by ¹H/¹³C NMR and GC-MS (Figures S40, S97) .

Biological Activity

2-Fluoro-1-(3-nitrophenyl)ethan-1-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its applications in medicinal chemistry and drug development.

- Chemical Formula : C8H8FNO3

- Molecular Weight : 189.15 g/mol

- CAS Number : 40733-90-2

The biological activity of 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group enhances its electrophilic character, which may facilitate reactions with nucleophiles in biological systems.

Biological Activity Overview

Research indicates that 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol exhibits several biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 512 µg/mL to 1024 µg/mL against Klebsiella pneumoniae .

-

Antifungal Activity :

- Compounds derived from nitrophenyl structures have been noted for their antifungal capabilities. In vitro tests suggest that modifications in the molecular structure can enhance antifungal efficacy against strains such as Candida albicans and Aspergillus niger.

- Nicotinic Acetylcholine Receptor (nAChR) Modulation :

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol and related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | N-(4-fluoro-3-nitrophenyl)acetamide | 1024 | Effective against K. pneumoniae |

| Antifungal | Various nitrophenyl derivatives | 0.0048 - 0.039 | Active against C. albicans |

| nAChR Antagonist | 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 0.009 ± 0.001 | High affinity for α4β2-nAChRs |

Structure-Activity Relationship (SAR)

The structural modifications, such as the introduction of fluorine and nitro groups, significantly influence the biological activity of these compounds. For example, the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.

Q & A

Q. What are optimized synthetic routes for 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol, and how can reaction conditions be tailored to minimize by-products?

Answer: Synthesis of fluorinated nitroaromatic alcohols often involves catalytic reduction or nucleophilic substitution. For example:

- Starting Materials : 3-Nitrobenzaldehyde derivatives or fluorinated precursors (e.g., 3-nitroacetophenone analogs) can serve as substrates.

- Reduction Methods : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride-based reduction (NaBH₄) under controlled pH (acidic or neutral) to prevent over-reduction of the nitro group .

- Fluorination Strategies : Electrophilic fluorination using Selectfluor® or SN2 displacement with KF in polar aprotic solvents (e.g., DMF) .

Q. Key Optimization Parameters :

- Temperature : Lower temperatures (0–25°C) reduce side reactions like nitro group reduction or defluorination.

- Solvent Choice : Polar solvents (e.g., THF, DCM) enhance solubility and stabilize intermediates.

- By-Product Mitigation : Monitor reaction progress via TLC or GC-MS to isolate intermediates early (e.g., acetate derivatives as in ).

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and fluorinated ethanol protons (δ 4.5–5.5 ppm for -CHF-OH). Coupling constants (e.g., JH-F ~47–50 Hz) confirm fluorine proximity .

- ¹³C NMR : Fluorine-induced splitting observed in carbons adjacent to F (e.g., δ 70–90 ppm for CHF) .

- GC-MS : Detect molecular ion peaks (e.g., m/z = 199 for parent ion) and fragmentation patterns (e.g., loss of -NO₂ or -F groups) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹), -NO₂ (1520, 1350 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

Data Interpretation Tip : Compare spectra with structurally similar compounds (e.g., 1-(3-nitrophenyl)ethyl acetate in ) to resolve ambiguities.

Q. How should researchers handle stability and storage challenges for fluorinated nitroaromatic alcohols?

Answer:

- Stability Risks : Nitro groups are prone to photodegradation; fluorine may enhance hydrolytic stability but reduce thermal stability.

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent light-induced decomposition.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous buffers unless stabilized .

- Handling Precautions : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Nitro Group : Strong electron-withdrawing meta-director activates the aryl ring for nucleophilic attack at the ortho/para positions.

- Fluorine : Electron-withdrawing inductive effect deactivates the adjacent carbon but enhances leaving-group ability in SN2 reactions.

- Mechanistic Insight : DFT calculations can model charge distribution (e.g., increased positive charge at the benzylic carbon due to -NO₂/-F synergy) .

Q. Experimental Validation :

Q. What computational strategies are recommended for analyzing the crystal structure or conformational dynamics of this compound?

Answer:

- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve fluorine’s positional disorder and hydrogen-bonding networks (e.g., O-H···O-Nitro interactions) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. hexane) on conformational preferences of the ethan-1-ol chain.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes with fluorophilic binding pockets) using AutoDock Vina .

Table 1 : Key Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Force Field | CHARMM36 | MD Simulations |

| Basis Set | B3LYP/6-311+G(d,p) | DFT Optimization |

| Refinement Program | SHELXL | X-ray Crystallography |

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated nitroaromatic alcohols?

Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability).

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with assays .

- Environmental Controls : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

Case Study : Inconsistent IC₅₀ values for similar compounds (e.g., 2-[(4-Aminophenyl)amino]ethan-1-ol ) were traced to redox-active impurities; rigorous purification (e.g., column chromatography) resolved discrepancies.

Q. What strategies enable selective functionalization of the hydroxyl group without affecting the nitro or fluorine substituents?

Answer:

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to shield -OH during reactions targeting the aryl ring.

- Selective Oxidation : TEMPO/NaClO₂ system oxidizes -OH to ketones without altering -NO₂ or -F .

- Acylation : Acetic anhydride/pyridine selectively acetylates the hydroxyl group (e.g., as in ).

Critical Consideration : Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorine retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.